molecular formula C16H15NO3S2 B3008276 3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1800597-49-2

3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B3008276
CAS No.: 1800597-49-2
M. Wt: 333.42
InChI Key: CVENVXMOOBHCIX-QXGKOBNPSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and a substituted propanoic acid side chain. The IUPAC name reflects its structural features: a 2-methyl-3-phenylprop-2-enylidene substituent at the 5-position and a propanoic acid group at the 3-position. The compound’s structure is distinguished by its conjugated ene-ylidene system, which may influence electronic properties and biological activity .

Properties

IUPAC Name

3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-11(9-12-5-3-2-4-6-12)10-13-15(20)17(16(21)22-13)8-7-14(18)19/h2-6,9-10H,7-8H2,1H3,(H,18,19)/b11-9+,13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVENVXMOOBHCIX-QXGKOBNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions to form the thiazolidine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazolidine intermediate reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanoic Acid Moiety: The final step involves the reaction of the intermediate with a suitable carboxylating agent, such as carbon dioxide, under high pressure and temperature to form the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Synthesis of Epalrestat

Epalrestat can be synthesized through various methods involving the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with aldehydes and glycine under different solvent conditions. Optimal yields have been reported when reactions are conducted in water with sodium carbonate as a base, followed by acidification to achieve the desired product . The overall synthesis process can be summarized as follows:

  • Reagents :
    • N-phenyl-N-thiocarbamoyl-β-alanine
    • Aldehyde
    • Glycine
    • Sodium carbonate
    • Solvent (water or DMF)
  • Procedure :
    • Mix the reagents and reflux for several hours.
    • Acidify the mixture to precipitate the product.
    • Purify through recrystallization.

Biological Activities

Epalrestat exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antidiabetic Properties : Epalrestat has been studied for its ability to inhibit aldose reductase, an enzyme involved in the conversion of glucose to sorbitol, which is implicated in diabetic complications. This inhibition helps in reducing oxidative stress and improving metabolic control in diabetic patients .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative damage. This is particularly relevant in the context of diseases associated with oxidative stress .
  • GPR35 Antagonism : Research has shown that Epalrestat acts as a selective antagonist for the GPR35 receptor, which is implicated in various physiological processes including inflammation and pain modulation. Its selectivity makes it a candidate for further studies aimed at therapeutic applications targeting GPR35-related pathways .

Applications in Scientific Research

Application AreaDescription
Pharmacology Used as an aldose reductase inhibitor for managing diabetic complications.
Biochemistry Investigated for its antioxidant properties and effects on metabolic pathways.
Drug Development Explored as a lead compound for developing GPR35 antagonists with therapeutic potential.

Case Studies

  • Diabetes Management : A clinical study demonstrated that Epalrestat significantly reduced sorbitol levels in diabetic patients, leading to improved retinal function and reduced neuropathy symptoms .
  • Oxidative Stress Research : In vitro studies showed that Epalrestat effectively scavenges free radicals, leading to decreased markers of oxidative stress in cellular models exposed to high glucose levels .
  • GPR35 Research : A recent investigation into GPR35 antagonists highlighted Epalrestat's unique selectivity over other receptors, suggesting its potential role in developing new treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function, which can lead to changes in gene expression or replication.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (Substituent at 5-position) Molecular Formula Molecular Weight (g/mol) Key Features Biological/Application Notes References
Target Compound : 2-Methyl-3-phenylprop-2-enylidene ~C₁₉H₁₇NO₃S₂ ~379.48 Conjugated cinnamylidene group; propanoic acid chain Hypothesized antidiabetic activity (analogous to Kinedak/Sorbistat)
1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-2-oxo-indol-3-ylidene C₂₃H₁₉N₃O₅S₂ 481.54 Indole-based substituent; toluidino ethyl group No reported bioactivity; potential solubility challenges
3-Pyridinylmethylene C₁₃H₁₀N₂O₃S₂ 314.36 Pyridine ring; smaller molecular size Enhanced polarity due to pyridine; possible kinase inhibition
4-Methoxyphenyl-pyrazol-4-ylmethylene C₂₃H₂₀N₂O₅S₂ 476.55 Pyrazole moiety; methoxy group Moderate yield (48%); FT-IR confirms C=O and C=N bonds
3-Ethoxy-4-hydroxybenzylidene C₁₅H₁₅NO₅S₂ 353.41 Ethoxy and phenolic -OH groups Antioxidant potential inferred from substituents
Benzylidene (unsubstituted) C₁₄H₁₁NO₃S₂ 313.37 Simple aromatic substituent Baseline for structure-activity studies

Key Observations:

  • Electronic Effects : The target compound’s cinnamylidene group (conjugated double bond) may enhance π-π stacking interactions compared to simpler benzylidene analogs (e.g., ) .
  • Bioactivity: ’s acetic acid analog (Kinedak/Sorbistat) is a known antidiabetic agent, suggesting the propanoic acid variant could share similar mechanisms but with altered pharmacokinetics due to the longer chain .
  • Solubility : Compounds with polar groups (e.g., pyridine in , ethoxy-hydroxy in ) exhibit higher aqueous solubility than lipophilic analogs (e.g., ’s indole derivative) .
  • Synthetic Accessibility : Pyrazole and indole derivatives () require multi-step synthesis, whereas simpler benzylidenes () are more straightforward .

Research Findings and Trends

  • Antimicrobial Activity : Rhodanine derivatives with nitrobenzylidene () or halogenated substituents () show enhanced antibacterial activity, likely due to electron-withdrawing effects .
  • Structural Optimization: Propanoic acid chains improve metabolic stability compared to methyl esters, as seen in ’s ethyl ester analog .

Limitations and Contradictions

  • Data Gaps : Most evidence lacks explicit biological data, requiring extrapolation from structural analogs.
  • Chain Length Effects: The target compound’s propanoic acid chain vs.

Biological Activity

3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with notable biological activity. This compound belongs to the thiazolidinone class, which has been studied for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure

The compound has a molecular formula of C16H15NO3S2C_{16}H_{15}NO_3S_2 and a molecular weight of 333.43 g/mol. Its structural features include a thiazolidinone ring and a phenyl group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains. Specifically, it was found that certain derivatives inhibited the growth of Pseudomonas aeruginosa , a common pathogen associated with infections in immunocompromised patients .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismIC50 (µM)Reference
Compound APseudomonas aeruginosa374
Compound BStaphylococcus aureus250
Compound CEscherichia coli300

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it was reported that the compound inhibited cell proliferation in breast cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Study: Breast Cancer Cell Lines
In vitro assays demonstrated that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, indicating strong potential as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Modulation of Cell Signaling Pathways : It affects pathways related to cell survival and apoptosis, particularly in cancer cells.
  • Disruption of Membrane Integrity : There is evidence suggesting that it can compromise bacterial cell membranes, leading to cell lysis.

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